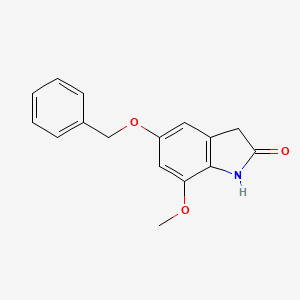
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group at the 5-position and a methoxy group at the 7-position on the indole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxyindole and benzyl bromide.
O-Benzylation: The 5-hydroxyindole undergoes O-benzylation using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 5-(benzyloxy)indole.
Methoxylation: The 5-(benzyloxy)indole is then subjected to methoxylation using a methoxy group donor like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base to introduce the methoxy group at the 7-position.
Cyclization: The final step involves cyclization to form the indolone structure. This can be achieved through various cyclization methods, including intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions may be chosen to enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Applications De Recherche Scientifique
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-benzyloxyindole: Lacks the methoxy group at the 7-position, which may result in different chemical reactivity and biological activity.
7-methoxyindole: Lacks the benzyloxy group at the 5-position, leading to variations in its properties.
5-methoxy-2,3-dihydro-1H-indol-2-one: Lacks the benzyloxy group, which can influence its chemical and biological behavior.
Uniqueness
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both benzyloxy and methoxy groups, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
7-methoxy-5-phenylmethoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-19-14-9-13(7-12-8-15(18)17-16(12)14)20-10-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,17,18) |
Clé InChI |
UIESFEYAXGEUHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1NC(=O)C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
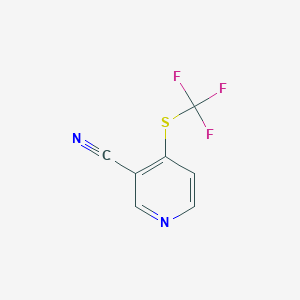

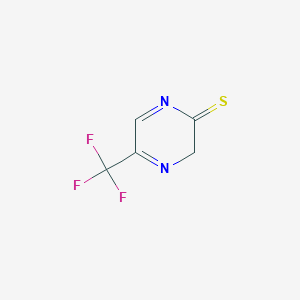
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
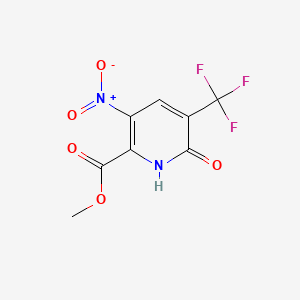
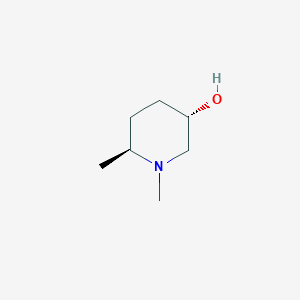
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)

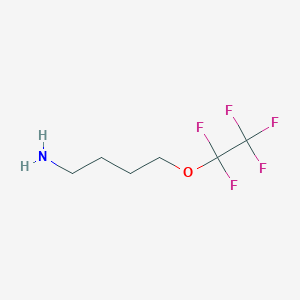
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
